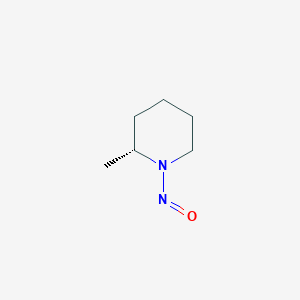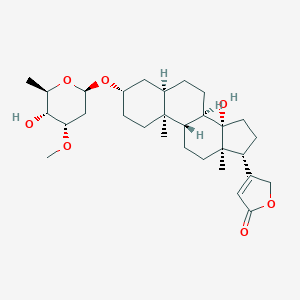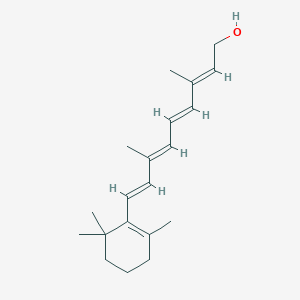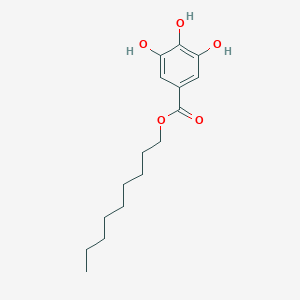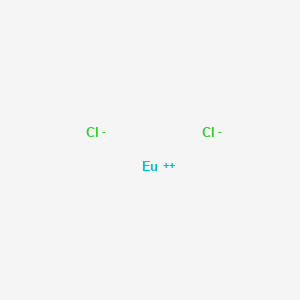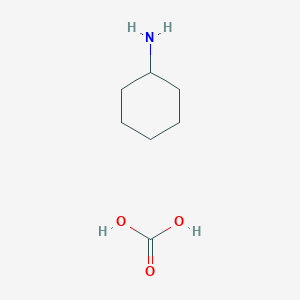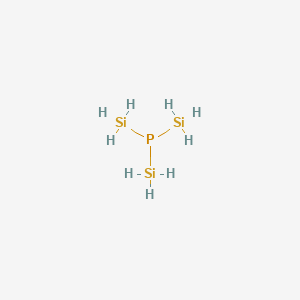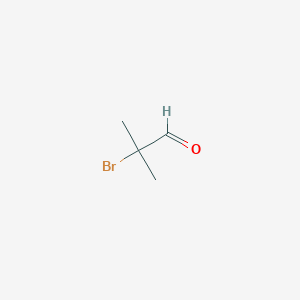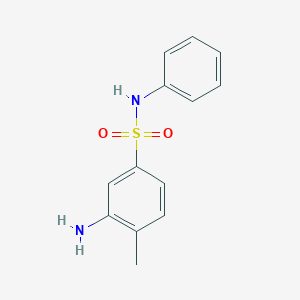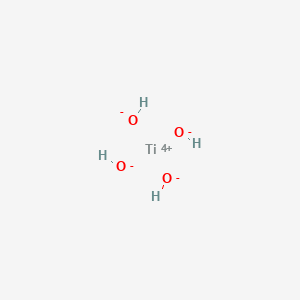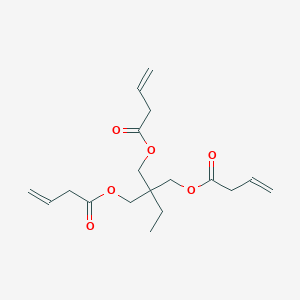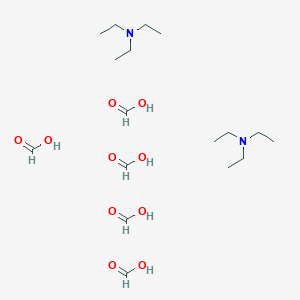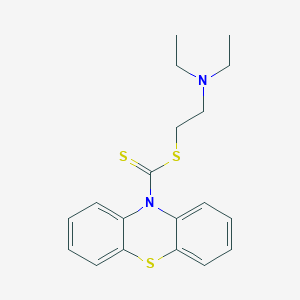![molecular formula C22H21N3O2S B082790 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- CAS No. 13033-91-5](/img/structure/B82790.png)
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It is also thought to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to their growth inhibition. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. However, its use is limited by its solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- involves the reaction of 3-ethyl-2(3H)-benzoxazolone with ethylisothiocyanate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is subsequently cyclized to form the final product.
Propiedades
Número CAS |
13033-91-5 |
|---|---|
Nombre del producto |
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- |
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-3-23-17-12-8-9-13-19(17)27-20(23)15-14-18-21(26)24(4-2)22(28)25(18)16-10-6-5-7-11-16/h5-15H,3-4H2,1-2H3 |
Clave InChI |
JAFSZVFUWRLSPS-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Otros números CAS |
13033-91-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



